molecular formula C22H27FN6O B8332550 1-(5-(2-Amino-7-methylpyrido[2,3-d]pyrimidin-6-yl)-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea

1-(5-(2-Amino-7-methylpyrido[2,3-d]pyrimidin-6-yl)-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea

Cat. No.: B8332550
M. Wt: 410.5 g/mol
InChI Key: VEIJBVGMVKSNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(2-Amino-7-methylpyrido[2,3-d]pyrimidin-6-yl)-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea is a useful research compound. Its molecular formula is C22H27FN6O and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H27FN6O

Molecular Weight

410.5 g/mol

IUPAC Name

1-[5-(2-amino-7-methylpyrido[2,3-d]pyrimidin-6-yl)-2-fluoro-4-methylphenyl]-3-(3,3-dimethylbutyl)urea

InChI

InChI=1S/C22H27FN6O/c1-12-8-17(23)18(28-21(30)25-7-6-22(3,4)5)10-15(12)16-9-14-11-26-20(24)29-19(14)27-13(16)2/h8-11H,6-7H2,1-5H3,(H2,25,28,30)(H2,24,26,27,29)

InChI Key

VEIJBVGMVKSNDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)N)C)NC(=O)NCCC(C)(C)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treat a suspension of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (0.248 g, 0.562 mmol) in DCM (20 mL) with 70 wt % mCPBA (0.208 g, 0.842 mmol) and stir the mixture at RT for 2 h. Add ammonia (0.5N in dioxane, 8.99 mL, 4.49 mmol) and stir the mixture at RT overnight. Add additional ammonia (7N in MeOH, 5 mL, 35 mmol) and stir at RT overnight. Concentrate the mixture to dryness, treat with saturated. Na2CO3 and extract with DCM (4×). Dry the combined organics over MgSO4, concentrate to dryness and purify via silica gel chromatography (50-100% EtOAc/Hex, then 0-10% MeOH/EtOAc) to afford the title compound as an off-white solid (57 mg, 24%). MS (m/z): 411.2 (M+1).
Name
1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea
Quantity
0.248 g
Type
reactant
Reaction Step One
Name
Quantity
0.208 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.99 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
24%

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